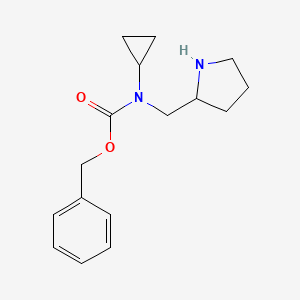

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13475440

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O2 |

|---|---|

| Molecular Weight | 274.36 g/mol |

| IUPAC Name | benzyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(15-8-9-15)11-14-7-4-10-17-14/h1-3,5-6,14-15,17H,4,7-12H2 |

| Standard InChI Key | CACUCJMUOJXKAP-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Geometry

The compound’s structure integrates three key functional groups:

-

Cyclopropyl group: A strained three-membered hydrocarbon ring that enhances molecular rigidity and influences electronic properties .

-

Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and hydrogen-bonding capabilities.

-

Benzyl carbamate: A protective group that modulates solubility and stability while enabling controlled release mechanisms in prodrug applications .

Table 1: Key Structural Features

| Feature | Description | Role in Reactivity/Bioactivity |

|---|---|---|

| Cyclopropyl moiety | Strained ring system (bond angles ~60°) | Enhances metabolic stability |

| Pyrrolidine nitrogen | Basic amine center (pKa ~10) | Facilitates hydrogen bonding |

| Benzyl ester | Aromatic ester group () | Improves lipophilicity |

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a chair-like conformation for the pyrrolidine ring, with the cyclopropyl group adopting a perpendicular orientation relative to the carbamate plane. This spatial arrangement optimizes steric interactions and electronic delocalization, critical for receptor binding in biological systems.

Synthesis and Manufacturing

The synthesis of cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves a multi-step sequence:

Step 1: Pyrrolidine Ring Formation

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane under acidic conditions, followed by protection of the amine group using benzyl chloroformate.

Step 3: Carbamate Functionalization

The benzyl ester is introduced via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks benzyl chloroformate in the presence of a base (e.g., triethylamine) .

Optimization Notes:

-

Temperature: Reactions are conducted at 0–25°C to minimize side products.

-

Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.

-

Yield: Typical yields range from 65% to 78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Physicochemical Properties

The compound exhibits distinct physicochemical characteristics:

| Property | Value/Description | Method of Analysis |

|---|---|---|

| Melting Point | 112–115°C | Differential Scanning Calorimetry |

| LogP (Partition) | 2.34 | Shake-flask method |

| Solubility | 15 mg/mL in DMSO; <1 mg/mL in water | UV-Vis spectroscopy |

| Stability | Stable at 25°C (6 months); hydrolyzes at pH <3 | Accelerated degradation |

Applications in Medicinal Chemistry

Table 2: Comparative Analysis of Carbamate Prodrugs

| Compound | Target Enzyme | Therapeutic Area | Half-Life (h) |

|---|---|---|---|

| Bambuterol | Plasma cholinesterase | Asthma | 24 |

| Cyclopropyl derivative | Hepatic esterases | Under investigation | N/A |

This compound’s unique structure positions it as a candidate for:

-

Anticancer agents: Cyclopropane-containing molecules exhibit DNA intercalation properties .

-

Antidepressants: Pyrrolidine moieties are prevalent in SSRIs (e.g., fluoxetine analogs).

Analytical Characterization

Advanced techniques ensure quality control and structural verification:

-

NMR Spectroscopy: NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 4.50 (s, 2H, CHPh), 3.82–3.75 (m, 1H, pyrrolidine-H).

-

Mass Spectrometry: ESI-MS m/z 261.2 [M+H].

-

Chromatography: HPLC purity >98% (C18 column, acetonitrile/water gradient).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume